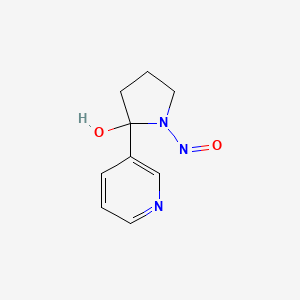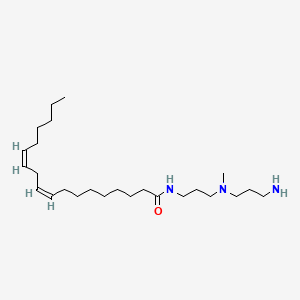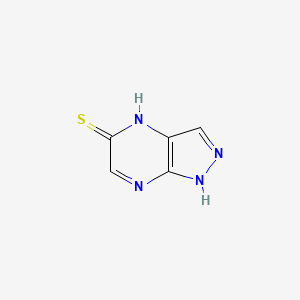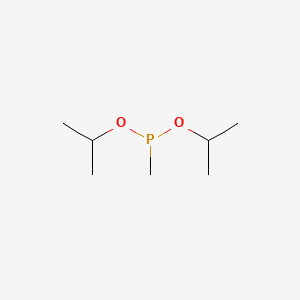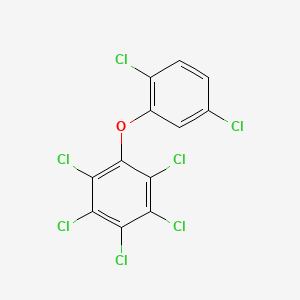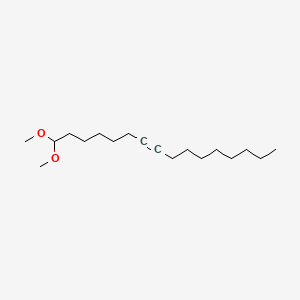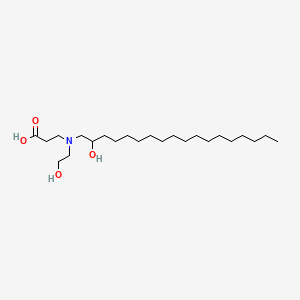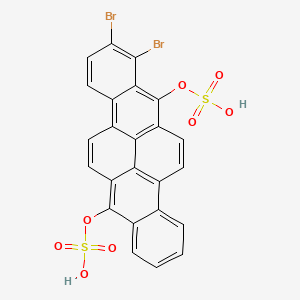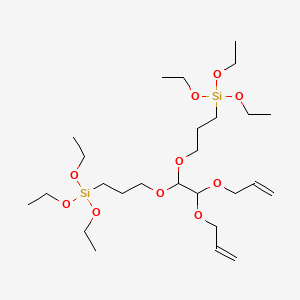
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid is a complex organic compound known for its unique structure and diverse applications. This compound features a benzene ring substituted with bis(phenylmethyl)amino groups and disulphonic acid groups, making it a valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through nucleophilic aromatic substitution reactions. These intermediates are then subjected to further reactions, such as sulfonation, to introduce the disulphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulphonic acid groups to thiol groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,4-bis(phenylmethyl): A related compound with similar structural features but lacking the disulphonic acid groups.
4-Methyldiphenylmethane: Another similar compound with a simpler structure.
Uniqueness
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid is unique due to the presence of both bis(phenylmethyl)amino and disulphonic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
93982-50-4 |
|---|---|
Fórmula molecular |
C47H42N2O6S2 |
Peso molecular |
795.0 g/mol |
Nombre IUPAC |
4-[bis[4-(dibenzylamino)phenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C47H42N2O6S2/c50-56(51,52)44-29-30-45(46(31-44)57(53,54)55)47(40-21-25-42(26-22-40)48(32-36-13-5-1-6-14-36)33-37-15-7-2-8-16-37)41-23-27-43(28-24-41)49(34-38-17-9-3-10-18-38)35-39-19-11-4-12-20-39/h1-31,47H,32-35H2,(H,50,51,52)(H,53,54,55) |
Clave InChI |
GTBGZMMEAUYMQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C7=C(C=C(C=C7)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


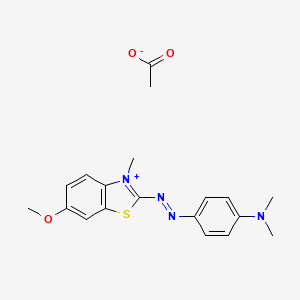
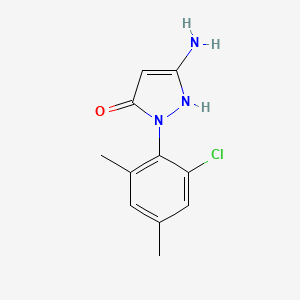

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
